![molecular formula C15H8Cl2F3N3S B2943444 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine CAS No. 338409-29-3](/img/structure/B2943444.png)

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridinamine, a thiazole, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .

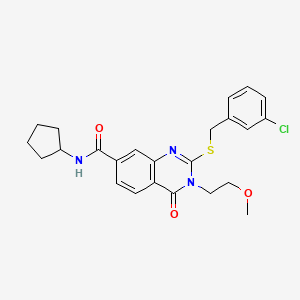

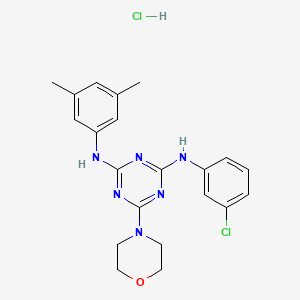

Molecular Structure Analysis

The molecule contains a pyridinamine ring, a thiazole ring, and a trifluoromethyl group. The presence of nitrogen, sulfur, and fluorine atoms could result in interesting electronic properties, as these atoms are highly electronegative and can participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amine group could make it more soluble in water, while the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Spectroscopic Studies The synthesis of complex molecules involving 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine derivatives has been a subject of interest. For example, Klemens et al. (2017) synthesized rhenium(I) complexes to study the effects of substituents on photophysical, thermal, and electrochemical properties. These complexes demonstrated structure-related emission wavelengths and quantum yields, highlighting the influence of ligand modification on the properties of the resultant compounds (Klemens et al., 2017).

Electrochemical and Computational Studies Research by Vovk et al. (2010) involved the chain heterocyclization leading to the creation of specific pyrroles and thiazoles, showcasing a method for constructing complex molecules starting from simpler aniline derivatives. This work contributes to the understanding of synthetic pathways for integrating such chloro- and trifluoromethyl-substituted pyridinamines into larger heterocyclic frameworks (Vovk et al., 2010).

Photophysical and Luminescent Properties Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes to explore their blue-green luminescent properties. This research demonstrates the potential use of such compounds in developing new luminescent materials with specific emission characteristics, useful in OLED technology and other applications requiring controlled emission properties (Li et al., 2012).

Antimicrobial and Antiviral Activity The synthesis of thiadiazole sulfonamides starting from chlorobenzoic acid, as explored by Chen et al. (2010), represents another application of chloro- and trifluoromethyl-substituted compounds. These derivatives showed specific anti-tobacco mosaic virus activity, suggesting potential for the development of new antiviral agents (Chen et al., 2010).

Material Science and Electrochromics Research into the electropolymerization of thiophene derivatives for the development of electrochromic materials indicates the utility of these compounds in material science. Ming et al. (2015) discussed how incorporating such structures into polymers could lead to materials with unique electrochromic properties, useful in smart window applications and electronic displays (Ming et al., 2015).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt the function of specific enzymes, or interfere with DNA replication .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific biological activity . For instance, some thiazole derivatives have been found to induce cell death, inhibit cell proliferation, or modulate immune response .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and eventually tested in clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a building block for the synthesis of other complex molecules .

properties

IUPAC Name |

4-(4-chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3N3S/c16-10-3-1-8(2-4-10)12-7-24-14(22-12)23-13-11(17)5-9(6-21-13)15(18,19)20/h1-7H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVIZXPTIWKRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2943361.png)

![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)

![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2943370.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2943377.png)